molecular formula C13H18INO3S B3618108 N-cyclohexyl-3-iodo-4-methoxybenzenesulfonamide

N-cyclohexyl-3-iodo-4-methoxybenzenesulfonamide

Cat. No.: B3618108
M. Wt: 395.26 g/mol
InChI Key: YWDVDMFSPCNUQI-UHFFFAOYSA-N
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Description

“N-cyclohexyl-3-iodo-4-methoxybenzenesulfonamide” is a chemical compound with the molecular formula C14H18INO2 . It contains an iodine atom and a methoxy group attached to a benzene ring, which is further connected to a sulfonamide group with a cyclohexyl substituent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring substituted with an iodine atom and a methoxy group at the 3rd and 4th positions, respectively. The benzene ring is also attached to a sulfonamide group, which in turn is connected to a cyclohexyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The iodine atom could potentially undergo substitution reactions, and the sulfonamide group could participate in various organic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to comment on its mechanism of action. Sulfonamides are known to have antibacterial properties, but the presence of other functional groups could alter this activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound would depend on its potential applications. If it exhibits interesting biological activity, it could be further studied for potential medicinal uses. Alternatively, it could be investigated for its chemical reactivity or physical properties .

Properties

IUPAC Name

N-cyclohexyl-3-iodo-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO3S/c1-18-13-8-7-11(9-12(13)14)19(16,17)15-10-5-3-2-4-6-10/h7-10,15H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDVDMFSPCNUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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